molecular formula C14H11I3O2 B13434260 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol CAS No. 176258-87-0

4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol

Cat. No.: B13434260
CAS No.: 176258-87-0
M. Wt: 591.95 g/mol
InChI Key: DTFKONLZGQPVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol involves various organic synthesis techniques. The specific synthetic routes and reaction conditions are typically proprietary to the manufacturers. it is known that the compound is developed using advanced organic synthesis and analytical techniques . Industrial production methods are not explicitly detailed in the available literature, but they likely involve large-scale organic synthesis processes.

Chemical Reactions Analysis

4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol is closely related to its role as an impurity in Levothyroxine formulations. It is used to monitor and control impurity levels, ensuring the stability and efficacy of the final pharmaceutical product . The molecular targets and pathways involved are primarily those associated with thyroid hormone activity and metabolism.

Comparison with Similar Compounds

4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol is unique due to its specific structure and its role in Levothyroxine formulations. Similar compounds include other iodinated phenols and thyroid hormone analogs. These compounds share similar chemical properties but differ in their specific applications and biological activities.

Similar Compounds

Properties

CAS No.

176258-87-0

Molecular Formula

C14H11I3O2

Molecular Weight

591.95 g/mol

IUPAC Name

4-(4-ethyl-2,6-diiodophenoxy)-2-iodophenol

InChI

InChI=1S/C14H11I3O2/c1-2-8-5-11(16)14(12(17)6-8)19-9-3-4-13(18)10(15)7-9/h3-7,18H,2H2,1H3

InChI Key

DTFKONLZGQPVIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.